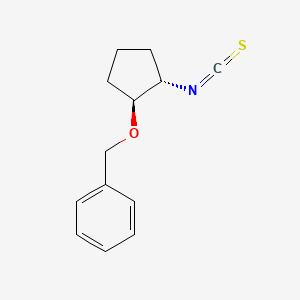

(1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2S)-2-isothiocyanatocyclopentyl]oxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c16-10-14-12-7-4-8-13(12)15-9-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-9H2/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSISUCDSDZAB-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)OCC2=CC=CC=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474512 | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

737000-91-8 | |

| Record name | [[[(1S,2S)-2-Isothiocyanatocyclopentyl]oxy]methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=737000-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,2S)-(+)-2-Benzyloxycyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Stability Profile & Handling of Benzyloxycyclopentyl Isothiocyanate

Part 1: Executive Summary & Core Directive

Benzyloxycyclopentyl isothiocyanate represents a structural class of secondary cycloalkyl isothiocyanates functionalized with a benzyloxy ether group. Its stability is governed by the electrophilic nature of the isothiocyanate (-N=C=S) heterocumulene system.

The Critical Rule: This compound is an electrophile . It is inherently unstable in nucleophilic solvents (water, alcohols, amines) and stable in anhydrous, aprotic solvents.

Quick Reference: Solvent Compatibility Matrix

| Solvent Class | Examples | Compatibility | Risk Level | Primary Degradation Mechanism |

| Inert Aprotic | Dichloromethane (DCM), THF, Toluene | High | Low | None (if anhydrous). |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | High | Low | Recommended for HPLC/Storage. |

| High-Boiling Aprotic | DMSO, DMF | Moderate | Medium | Hygroscopicity Risk: Absorbed water triggers hydrolysis. DMSO can activate ITC at high temps. |

| Protic (Alcohols) | Methanol, Ethanol, Isopropanol | Low | High | Alcoholysis: Slow conversion to thiocarbamates. |

| Aqueous/Buffer | Water, PBS, Tris | Incompatible | Critical | Hydrolysis: Rapid conversion to amines/ureas. |

Part 2: Chemical Basis of Instability

To understand the handling requirements, one must understand the reactivity profile. The carbon atom of the isothiocyanate group is electron-deficient (electrophilic), sandwiched between the electronegative nitrogen and sulfur.

The Hydrolysis Trap (Water Incompatibility)

In the presence of water (even atmospheric moisture absorbed by hygroscopic solvents like DMSO), the isothiocyanate undergoes nucleophilic attack by water.

-

Mechanism: Water attacks the central carbon

Dithiocarbamic acid intermediate -

Secondary Reaction: The newly formed amine is a potent nucleophile. It attacks the remaining isothiocyanate to form a symmetrical thiourea .

-

Result: Precipitation of insoluble urea byproducts.

The Alcoholysis Drift (Protic Solvent Risk)

In alcohols (MeOH, EtOH), the solvent acts as a weak nucleophile.

-

Mechanism: The hydroxyl group attacks the central carbon.

-

Product:

-alkyl thiocarbamate. -

Kinetics: Slower than hydrolysis but significant over days/weeks at room temperature.

The DMSO Paradox

While DMSO is often used for biological stock solutions due to solubility:

-

Hygroscopicity: DMSO aggressively absorbs atmospheric water, which then hydrolyzes the ITC.

-

Reactivity: Recent literature suggests DMSO can activate ITCs for self-coupling reactions under thermal stress [1].

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the divergent degradation pathways based on solvent choice.

Figure 1: Divergent degradation pathways of benzyloxycyclopentyl isothiocyanate in protic media. Note the secondary reaction of the amine product leading to thiourea formation.

Part 4: Experimental Protocols (Self-Validating Systems)

Do not rely on generic stability data. Perform this Solvent Challenge Assay to validate the stability of your specific batch.

Protocol: HPLC Stability Assessment

Objective: Determine the half-life (

Materials:

-

Compound: Benzyloxycyclopentyl isothiocyanate (>95% purity).

-

Internal Standard (IS): Naphthalene or Butylbenzene (Non-reactive, UV active).

-

Solvents: Anhydrous Acetonitrile (Control), Test Solvent (e.g., DMSO, MeOH).

Workflow:

-

Preparation (Stock): Dissolve 10 mg Compound + 5 mg Internal Standard in 10 mL Anhydrous Acetonitrile . (Concentration ~1 mg/mL).

-

Spike: Aliquot 100 µL of Stock into 900 µL of the Test Solvent in an HPLC vial. Cap immediately with PTFE-lined septa.

-

Incubation: Place vials in a thermostated autosampler at 25°C.

-

Sampling: Inject samples at

hours. -

Analysis: Monitor the Ratio of [Area_ITC] / [Area_IS].

Why this works: The Internal Standard corrects for injection variability and solvent evaporation. If the Ratio decreases, degradation is occurring.

Figure 2: Workflow for the "Solvent Challenge Assay" using an internal standard to normalize data.

Part 5: Storage & Handling Recommendations

Based on the chemical mechanisms described above, adhere to these strict handling procedures:

Long-Term Storage

-

State: Store as a neat oil/solid if possible.

-

Temperature: -20°C or -80°C.

-

Atmosphere: Under Argon or Nitrogen.[1]

-

Container: Amber glass (protect from light) with PTFE-lined caps.

Solution Preparation

-

Preferred Solvent: Anhydrous Acetonitrile (MeCN). It is non-nucleophilic, polar enough for biology, and easily evaporated.

-

DMSO Handling: If DMSO is required for biological assays:

-

Use anhydrous DMSO (packed under inert gas).

-

Prepare solutions immediately prior to use .

-

Do not store DMSO stocks for >24 hours, even frozen (freeze-thaw cycles introduce moisture).

-

Extraction/Workup

-

Avoid: Acidic or basic aqueous washes if possible.

-

Use: Rapid extraction with DCM or Ethyl Acetate followed by immediate drying over

.

References

-

Yao, G., et al. (2019).[2] DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles.[2][3][4][5] Royal Society of Chemistry Advances. Link

-

Luang-In, V., & Rossiter, J. T. (2015).[1] Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. Link

-

Kawakishi, S., & Namiki, M. (1969).[6] Decomposition of Allyl Isothiocyanate in Aqueous Solution. Agricultural and Biological Chemistry. Link

-

BenchChem Technical Series. (2025). Minimizing Degradation of Isothiocyanates During Extraction.[7] BenchChem Protocols. Link

-

Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link

Sources

- 1. thaiscience.info [thaiscience.info]

- 2. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09784D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. DMSO-mediated palladium-catalyzed cyclization of two isothiocyanates via C–H sulfurization: a new route to 2-aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. lib3.dss.go.th [lib3.dss.go.th]

- 7. benchchem.com [benchchem.com]

Methodological & Application

NMR analysis of amines derivatized with (1S,2S)-2-Benzyloxycyclopentyl isothiocyanate

Executive Summary

This protocol details the methodology for the enantiomeric purity determination and absolute configuration assignment of chiral amines using (1S,2S)-2-Benzyloxycyclopentyl isothiocyanate (hereafter referred to as (1S,2S)-CBP-ITC ).

Unlike traditional Chiral Solvating Agents (CSAs) which rely on weak, concentration-dependent intermolecular forces, (1S,2S)-CBP-ITC acts as a Chiral Derivatizing Agent (CDA) . It reacts covalently with primary and secondary amines to form stable, diastereomeric thioureas. The rigid cyclopentyl scaffold, combined with the magnetic anisotropy of the benzyloxy group, induces significant chemical shift non-equivalence (

Mechanistic Principles

The Derivatization Reaction

The reagent contains a highly electrophilic isothiocyanate (-N=C=S) group. Upon addition to a chiral amine (R-NH

Conformational Locking & Anisotropy

The success of (1S,2S)-CBP-ITC relies on the formation of a rigid solution-state conformation.

-

Intramolecular Hydrogen Bonding: The thiourea NH protons form hydrogen bonds with the ether oxygen of the benzyloxy group and the thiocarbonyl sulfur. This "locks" the rotation around the C-N bonds.

-

Shielding Cone: The phenyl ring of the benzyloxy group is held in a fixed spatial orientation relative to the analyte's chiral center.

-

Differentiation: In one diastereomer, the analyte's substituent resides in the shielding cone of the phenyl ring (upfield shift). In the other, it resides in the deshielding region (downfield shift).

Workflow Visualization

Caption: Figure 1. Analytical workflow and mechanistic basis for chiral discrimination using (1S,2S)-CBP-ITC.

Experimental Protocol

Materials

-

Analyte: Chiral primary or secondary amine (~5–10 mg).

-

Reagent: (1S,2S)-2-Benzyloxycyclopentyl isothiocyanate (1.1 equivalents).

-

Note: If the (1S,2S) enantiomer is unavailable, the (1R,2R) enantiomer (CAS 737000-90-7) can be used, but the sense of shielding will be reversed.

-

-

Solvent: CDCl

(99.8% D) or C-

Expert Tip: C

D

-

-

NMR Tube: Standard 5 mm tube.

Step-by-Step Procedure

-

Preparation of Analyte Solution: Dissolve the amine (0.05 mmol, approx. 5–10 mg) in 0.5 mL of CDCl

directly in the NMR tube. -

Baseline Acquisition (Optional but Recommended): Acquire a standard

H NMR spectrum of the free amine. This helps identify shifts caused by derivatization. -

Derivatization: Add (1S,2S)-CBP-ITC (0.055 mmol, 1.1 eq) to the tube.

-

Liquid Reagent: Add directly via microsyringe.

-

Solid/Viscous: Dissolve in a minimal amount of CDCl

before transfer.

-

-

Reaction: Cap the tube and shake vigorously for 30 seconds. Allow to stand at room temperature for 10–15 minutes. The reaction is typically complete when the isothiocyanate peak (approx. 2100 cm

in IR, or specific carbon shift) stabilizes, but for NMR purposes, 10 minutes is sufficient. -

Acquisition: Acquire

H NMR (minimum 16 scans).-

Focus Regions: Pay attention to the

-protons of the amine and the thiourea NH protons (broad singlets, typically 6.0–8.0 ppm).

-

Data Analysis & Interpretation

Determining Enantiomeric Excess (ee)

Upon reaction, a racemic amine will yield two distinct sets of signals corresponding to the

Calculation:

Assigning Absolute Configuration

The (1S,2S)-CBP-ITC reagent follows a predictable shielding model. The benzyloxy group creates a shielding zone.

-

Model: In the preferred conformation, the benzyloxy phenyl ring lies closer to the substituent cis to the thiourea proton.

-

Rule of Thumb: Compare the chemical shifts (

) of the-

If the amine has an

configuration, the substituent -

Caution: This rule depends strictly on the priority of substituents. Always validate with a known standard if available.

-

Comparison of Chemical Shifts (Example Data)

| Signal | Free Amine (

Note: Data is illustrative. Actual shifts vary by substrate.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Signal Overlap | Switch solvent to C | |

| Broad Lines | Restricted rotation/exchange. | Run the NMR experiment at elevated temperature (e.g., 313 K) to sharpen signals, or lower temperature (253 K) to freeze conformers. |

| Incomplete Reaction | Steric hindrance. | Add 0.1 eq of DMAP (dimethylaminopyridine) as a catalyst or heat gently to 40°C for 30 mins. |

| Excess Reagent Peaks | 1.1 eq used. | The reagent signals (benzyloxy/cyclopentyl protons) are distinct. Focus analysis on the amine's signals to avoid confusion. |

References

-

Reagent Availability

-

(1S,2S)-(+)-2-Benzyloxycyclohexyl isothiocyanate (Analogous Reagent). Thermo Fisher Scientific. Available at:

-

(1R,2R)-(-)-2-Benzyloxycyclopentyl isothiocyanate (Enantiomer). Santa Cruz Biotechnology.[1] Available at:

-

-

Foundational Methodology (Isothiocyanate Derivatization)

- Validation of isothiocyanate derivatization for chiral amines. Journal of Organic Chemistry.

-

Lippert, T., et al. "Chiral solvating agents used in NMR for chiral analysis." Chirality. Available at:

- Mechanism of Chiral Discrimination: Seco, J. M., et al. "Assignment of the Absolute Configuration of Polyfunctional Compounds by NMR." Chemical Reviews. (Describes the sector rules for phenyl-containing auxiliaries).

-

Synthesis of Isothiocyanates

-

"A Comparative Guide to the Reproducible Synthesis of Chiral Isothiocyanates." BenchChem.[2] Available at:

-

Disclaimer: This Application Note is for research use only. Ensure all safety protocols regarding the handling of isothiocyanates (sensitizers) and deuterated solvents are followed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions of Sterically Hindered Amines with Isothiocyanates

Welcome to the Technical Support Center for optimizing the synthesis of thioureas from sterically hindered amines and isothiocyanates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with these often-sluggish reactions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to enhance your reaction efficiency and yield.

Introduction: The Challenge of Steric Hindrance

The reaction between an amine and an isothiocyanate is a fundamental method for synthesizing N,N'-disubstituted thioureas, which are valuable scaffolds in medicinal chemistry.[1][2] The reaction typically proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate.[3] However, when bulky substituents are present on either the amine or the isothiocyanate, steric hindrance can significantly impede this reaction, leading to slow reaction times, low yields, and the formation of unwanted byproducts.[4][5] This guide will equip you with the knowledge and techniques to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction between a sterically hindered amine and an isothiocyanate so slow?

A1: Steric hindrance is the primary reason for slow reaction rates. Large, bulky groups on the amine or isothiocyanate physically obstruct the approach of the nucleophilic amine to the electrophilic carbon of the isothiocyanate. This increases the activation energy of the reaction, thereby slowing it down. The decreased nucleophilicity of sterically hindered amines also plays a significant role.

Q2: What are the most common side reactions to expect?

A2: Common side reactions include the formation of symmetrical N,N'-disubstituted thioureas, especially if you are generating the isothiocyanate in situ.[4] Decomposition of the dithiocarbamate intermediate, if applicable, can also occur, particularly at elevated temperatures.[4]

Q3: Can I use a catalyst to speed up the reaction?

A3: While the reaction of amines and isothiocyanates does not typically require a catalyst, a non-nucleophilic base like triethylamine can sometimes be used to activate the amine, particularly if it is electron-deficient.[6] However, for sterically hindered substrates, the primary focus should be on optimizing reaction conditions such as temperature and solvent.

Q4: How do I monitor the progress of such a slow reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1] A typical mobile phase would be a mixture of hexane and ethyl acetate, with visualization under UV light. For more quantitative analysis, techniques like LC-MS can be employed to track the consumption of starting materials and the formation of the product over time.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of thioureas from sterically hindered amines and isothiocyanates.

Issue 1: Low or No Product Yield

Low product yield is a frequent problem when dealing with sterically hindered reactants. The following workflow will guide you through a systematic approach to identify and resolve the root cause.

Caption: Troubleshooting workflow for low product yield.

Step-by-Step Troubleshooting:

-

Verify Reagent Quality: Ensure your amine and isothiocyanate are pure and have not degraded. Isothiocyanates can be sensitive to moisture.[4] Consider purifying your starting materials if their quality is questionable.

-

Increase Reaction Temperature: For less reactive or sterically hindered substrates, increasing the temperature can significantly improve the reaction rate.[4] Monitor the reaction closely for potential side reactions at higher temperatures. Microwave irradiation can also be a highly effective method for overcoming steric barriers and accelerating the reaction.[6][7]

-

Extend Reaction Time: The reaction may simply be slow due to steric hindrance.[4] Monitor the reaction progress over a longer period using TLC or LC-MS to determine if the reaction is proceeding, albeit slowly.

-

Solvent Selection: The choice of solvent can have a profound impact on the reaction rate. Aprotic polar solvents like tetrahydrofuran (THF), acetonitrile (MeCN), or dimethylformamide (DMF) are generally good choices.[1] It is often beneficial to screen a variety of solvents to find the optimal one for your specific substrates.

| Solvent | Polarity/Properties | Typical Starting Point |

| Tetrahydrofuran (THF) | Aprotic, moderately polar | Good general-purpose solvent for these reactions.[1] |

| Acetonitrile (MeCN) | Aprotic, polar | Another common and effective solvent.[1] |

| Dichloroethane (DCE) | Aprotic, non-polar | Can be effective, but may lead to slower reactions. |

| Toluene | Aprotic, non-polar | May require higher temperatures to be effective. |

| Dimethylformamide (DMF) | Aprotic, highly polar | Can be beneficial for solubilizing reactants and accelerating reactions. |

-

Increase Reactant Concentration: Le Chatelier's principle suggests that increasing the concentration of reactants can drive the equilibrium towards the product. Carefully increasing the concentration of one or both reactants may improve the reaction rate and yield.

Issue 2: Formation of Symmetrical N,N'-Disubstituted Thiourea Byproduct

This is a common issue when generating the isothiocyanate in situ from a primary amine and carbon disulfide, as the newly formed isothiocyanate can react with the starting amine.[4]

Caption: Strategies to minimize symmetrical byproduct formation.

Mitigation Strategies:

-

Two-Step Synthesis: The most reliable method to avoid the formation of symmetrical byproducts is to synthesize and isolate the isothiocyanate first.[4] Then, in a separate reaction, the purified isothiocyanate is reacted with the second amine.

-

One-Pot, Two-Step Procedure: If isolating the isothiocyanate is not desirable, a one-pot, two-step approach can be effective. First, generate the isothiocyanate in situ. Once the formation is complete (as monitored by TLC), add the second amine to the reaction mixture.[6]

-

Careful Control of Stoichiometry: If a one-pot reaction with all components added at once is necessary, carefully controlling the stoichiometry is crucial. Using a slight excess of the second amine might help to favor the formation of the desired unsymmetrical thiourea.

Experimental Protocols

General Protocol for the Synthesis of N,N'-Disubstituted Thiourea from a Sterically Hindered Amine and Isothiocyanate

This protocol provides a general starting point and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered amine (1.0 equivalent) in a suitable aprotic solvent (e.g., THF, MeCN).[6]

-

Reagent Addition: To the stirred solution, add the isothiocyanate (1.0-1.1 equivalents) at room temperature.[6] The addition can be done dropwise if the reaction is expected to be exothermic, although this is less likely with hindered substrates.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is slow, gently heat the mixture to a temperature appropriate for the chosen solvent (e.g., reflux in THF). Continue to monitor the reaction until the limiting starting material is consumed.

-

Work-up and Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure. The crude product can then be purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water for aromatic thioureas, or a mixture of a good solvent (e.g., dichloromethane) and a poor solvent (e.g., hexane) for aliphatic thioureas.[1] Column chromatography can also be employed if necessary.

Protocol for in situ Generation of Isothiocyanate and Subsequent Reaction

This protocol is for the synthesis of unsymmetrical thioureas where one of the amines is first converted to an isothiocyanate.

-

Dithiocarbamate Formation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and a base (e.g., triethylamine, 1.0 equivalent) in a suitable solvent (e.g., dichloromethane). Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise. Stir the reaction at room temperature until the formation of the dithiocarbamate salt is complete (monitor by TLC).

-

Isothiocyanate Formation: To the dithiocarbamate salt solution, add a desulfurizing agent (e.g., tosyl chloride).[8] Stir the reaction until the isothiocyanate formation is complete.

-

Thiourea Formation: To the in situ generated isothiocyanate, add the second (sterically hindered) amine (1.0 equivalent). Heat the reaction mixture as necessary and monitor its progress until completion.

-

Work-up and Purification: Follow the work-up and purification steps outlined in the general protocol above.

Conclusion

Optimizing the reaction between sterically hindered amines and isothiocyanates requires a systematic approach that considers reagent quality, reaction temperature, time, solvent, and concentration. By understanding the underlying principles of steric hindrance and employing the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and success of their thiourea syntheses.

References

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. PubMed, 75(7), 2327-32. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A concise synthesis of substituted thiourea derivatives in aqueous medium. Semantic Scholar. Available from: [Link]

-

Nickisch, K., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2825-2832. Available from: [Link]

-

Arote, R. B., et al. (2023). Aqueous microwave assisted novel synthesis of isothiocyanates by amine catalyzed thionation of isocyanides with Lawesson's reagent. Taylor & Francis Online, 51(1). Available from: [Link]

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. Request PDF. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Sterically Hindered and Electron-Deficient Secondary Amides from Unactivated Carboxylic Acids and Isothiocyanates. Available from: [Link]

-

Friščić, T., & MacGillivray, L. R. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. PMC, 5(9), 1333-1348. Available from: [Link]

-

Kelling, A., et al. (2018). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers. Available from: [Link]

-

ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

-

Nickisch, K., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing. Available from: [Link]

-

Mátravölgyi, B. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. MDPI. Available from: [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]

-

Pittelkow, M., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ScienceDirect. Available from: [Link]

-

Li, Z., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. PMC. Available from: [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. Available from: [Link]

-

Smith, J. G., & greedy, G. W. (1961). The Isomerization of Alkyl Thiocyanates to Isothiocyanates. Journal of the American Chemical Society, 83(16), 3539-3540. Available from: [Link]

-

Organic Chemistry Portal. Isothiocyanate synthesis. Available from: [Link]

-

ResearchGate. (n.d.). Quantitative Solid-State Reactions of Amines with Carbonyl Compounds and Isothiocyanates. Available from: [Link]

-

Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Isothiocyanate synthesis [organic-chemistry.org]

Validation & Comparative

A Senior Application Scientist's Guide to Amine Resolution: Mosher's Acid vs. Chiral Isothiocyanates

In the landscape of pharmaceutical development and complex organic synthesis, the stereochemical identity of a chiral amine is not a trivial detail—it is a critical determinant of biological activity and therapeutic efficacy. Consequently, the accurate determination of enantiomeric purity and absolute configuration is a cornerstone of rigorous chemical analysis. This guide provides an in-depth, objective comparison of two widely employed chiral derivatizing agents (CDAs) for amine resolution: the classic Mosher's acid (MTPA) and the versatile class of chiral isothiocyanates.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic rationale behind each technique, offers field-proven insights into experimental design, and provides the quantitative data necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.

The Foundational Principle: Converting Enantiomers to Diastereomers

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. The core strategy of both Mosher's acid and chiral isothiocyanate analysis is to covalently bond the chiral amine of interest with an enantiomerically pure reagent. This reaction transforms the pair of enantiomers into a pair of diastereomers. These diastereomers possess distinct physical and chemical properties, rendering them distinguishable by common analytical techniques like NMR spectroscopy or chromatography.[1]

Mosher's Acid (MTPA): The Gold Standard for Absolute Configuration

α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is arguably the most established CDA for determining the absolute configuration of chiral alcohols and amines.[1][2] The more reactive acid chloride is typically used to ensure a complete and rapid reaction.

Mechanism and Analysis

The reaction of a racemic or scalemic amine with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) produces a mixture of diastereomeric amides.[3][4] These diastereomers are then analyzed by ¹H and, often more cleanly, ¹⁹F NMR spectroscopy.

The power of Mosher's method lies in a well-established conformational model of the resulting amides.[5] In the preferred conformation, the bulky phenyl, trifluoromethyl, and methoxy groups of the MTPA moiety orient themselves in a specific spatial arrangement relative to the substituents on the chiral amine. This fixed orientation places the amine's substituents in different regions of the MTPA's phenyl ring's magnetic anisotropic field. The result is a predictable shielding or deshielding effect on the protons of the amine's substituents.

By preparing two separate samples—one with (R)-MTPA and one with (S)-MTPA—and analyzing the difference in chemical shifts (Δδ = δS - δR) for protons on either side of the chiral center, the absolute configuration can be confidently assigned.[6][7]

dot

Caption: Reaction of a chiral amine with (R)-Mosher's acid chloride.

Advantages & Limitations

| Feature | Mosher's Acid (MTPA) |

| Primary Strength | Reliable determination of absolute configuration .[7] |

| Analysis Method | ¹H and ¹⁹F NMR Spectroscopy.[2] |

| Kinetic Resolution | High risk if the reaction does not proceed to 100% completion, leading to inaccurate ee values.[3] |

| Sample Requirement | Milligram scale, relatively high. |

| Development Time | Generally applicable with minimal method development. |

| Notes | Requires two separate derivatizations for absolute configuration. Peak overlap in ¹H NMR can be a challenge for complex molecules. |

Chiral Isothiocyanates: High-Throughput and Chromatographic Superiority

Chiral isothiocyanates are highly effective derivatizing agents that react with primary and secondary amines to form stable, diastereomeric thioureas.[8][9] This class of reagents offers a powerful alternative to Mosher's acid, particularly for determining enantiomeric excess (ee).

Mechanism and Analysis

The reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group.[9] The resulting thiourea derivatives are often well-behaved crystalline solids, making them amenable to separation by chromatographic techniques.

While NMR can be used for analysis (especially with ¹⁹F-labeled isothiocyanates), the primary advantage lies in the excellent separation of the diastereomeric thioureas on standard achiral HPLC or SFC columns.[10][11][12] The integration of the separated peaks in the chromatogram provides a highly accurate and precise measurement of the enantiomeric excess.

dot

Caption: Experimental workflow for amine resolution using a chiral isothiocyanate.

Advantages & Limitations

| Feature | Chiral Isothiocyanates |

| Primary Strength | High accuracy and sensitivity for enantiomeric excess (ee) determination. |

| Analysis Method | HPLC, SFC, GC.[12][13][14] |

| Kinetic Resolution | Less of a concern as chromatographic separation is the endpoint, though complete reaction is still ideal. |

| Sample Requirement | Can be performed with smaller sample quantities than NMR methods. |

| Development Time | Requires method development to find a suitable stationary phase and mobile phase for separation.[15] |

| Notes | Absolute configuration determination typically requires a known standard. A vast array of chiral isothiocyanates can be synthesized for tailored applications.[16] |

Head-to-Head Comparison

| Parameter | Mosher's Acid (MTPA) | Chiral Isothiocyanates |

| Principle | Covalent derivatization to form diastereomeric amides.[17] | Covalent derivatization to form diastereomeric thioureas.[8] |

| Primary Output | ¹H or ¹⁹F NMR spectrum with distinct signals for each diastereomer.[18] | Chromatogram with baseline-separated peaks for each diastereomer.[19] |

| Absolute Configuration | Yes , by comparing spectra of (R)- and (S)-derivatives.[20] | No , typically requires a standard of known configuration. |

| Sensitivity | Generally lower than chromatographic methods. | High sensitivity, suitable for trace analysis. |

| Accuracy for ee | Can be less accurate due to potential peak overlap and integration errors. | High accuracy and precision with good baseline separation.[14] |

| Stability of Derivative | Amides are very stable. | Thioureas are very stable. |

Experimental Protocols

Protocol 1: Mosher's Amide Analysis for a Chiral Primary Amine

This protocol outlines the preparation of Mosher's amides for the determination of absolute configuration and enantiomeric excess.[17]

Materials:

-

Chiral amine (~5 mg)

-

(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)

-

(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)

-

Coupling agent (e.g., DCC or EDC)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Anhydrous pyridine (optional, as base/catalyst)

-

NMR tubes

Procedure:

-

Preparation of (R)-MTPA Amide:

-

In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous CDCl₃.

-

Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid.

-

Add one equivalent of the coupling agent (e.g., DCC).

-

Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours, or until completion is confirmed by TLC or ¹H NMR.

-

-

Preparation of (S)-MTPA Amide:

-

In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.

-

-

NMR Analysis:

-

Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.

-

For ee determination: In one of the spectra, integrate a pair of well-resolved signals corresponding to the two diastereomers.

-

For absolute configuration: Carefully assign the proton signals for both diastereomers. Create a table of chemical shifts and calculate the Δδ (δS - δR) values. Apply Mosher's conformational model to assign the configuration.

-

Protocol 2: Chiral Isothiocyanate Derivatization and HPLC Analysis

This protocol describes the formation of diastereomeric thioureas for the determination of enantiomeric excess.[10]

Materials:

-

Chiral amine (~1 mg)

-

Enantiomerically pure chiral isothiocyanate (e.g., (R)-1-phenylethyl isothiocyanate) (~1.1 equivalents)

-

Aprotic solvent (e.g., acetonitrile or dichloromethane)

-

HPLC system with a UV detector

-

Achiral HPLC column (e.g., C18)

Procedure:

-

Derivatization:

-

In a small vial, dissolve the chiral amine in 1.0 mL of the chosen solvent.

-

Add a slight molar excess of the chiral isothiocyanate.

-

Allow the reaction to stir at room temperature. The reaction is often complete within 1-2 hours but can be monitored by TLC or LC-MS.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method (mobile phase composition, flow rate) to achieve baseline separation of the two diastereomeric thiourea products on an achiral column.

-

Once the method is optimized, inject an aliquot of the reaction mixture directly into the HPLC system.

-

For ee determination: Integrate the areas of the two separated diastereomer peaks. The enantiomeric excess is calculated from the peak area ratio.

-

Senior Application Scientist's Recommendation

The choice between Mosher's acid and chiral isothiocyanates is dictated by the analytical goal.

-

For the unambiguous determination of the absolute configuration of a novel chiral amine, Mosher's acid analysis is the superior method. Its well-established model provides a reliable framework for configurational assignment directly from NMR data, provided the reaction is driven to completion to avoid kinetic resolution.

-

For routine, high-sensitivity, or high-throughput determination of enantiomeric excess, chiral isothiocyanates followed by HPLC or SFC analysis is the recommended workflow. This approach offers exceptional accuracy and precision in quantifying enantiomeric ratios and is often more tolerant of impurities in the initial sample than NMR-based methods. While it requires initial method development, the resulting assay is robust and easily validated for quality control environments.

Ultimately, both techniques are powerful tools in the chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, empowers the modern scientist to select the optimal method for generating reliable and defensible stereochemical data.

References

-

Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules. [Link]

-

Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

-

Preparation of thioureas from isothiocyanates and amines or ammonia. ResearchGate. [Link]

-

Synthesis and catalytic activity of fluorous chiral primary amine-thioureas. RSC Publishing. [Link]

-

Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ResearchGate. [Link]

-

Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules. [Link]

-

A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. Analytical Chemistry. [Link]

-

Synthesis of Chiral Thiourea-Thioxanthone Hybrids. ACS Omega. [Link]

-

Synthesis of heterocyclic analogues of Mosher's acid. ChemRxiv. [Link]

- Mosher's Acid. The Retort.

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Electronic Supplementary Information (ESI). The Royal Society of Chemistry. [Link]

-

Mosher's acid. Wikipedia. [Link]

-

Separation of isomers of chiral thiourea derivatives by spontaneous resolution, and rationale of molecular recognition. RSC.org. [Link]

-

Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

-

Separation of racemate hydrophobic thiourea substrates. ResearchGate. [Link]

-

Chiral derivatizing agent. Wikipedia. [Link]

-

A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines. PubMed. [Link]

-

Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Alcohols. University of Bath. [Link]

-

Help with separation of diastereomers. Reddit. [Link]

-

Novel chiral derivatizing isothiocyanate-based agent for the enantiomeric excess determination of amines. Chemical Communications. [Link]

-

Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

-

Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

-

Chiral separation of amino acids derivatised with fluorescein isothiocyanate by single isomer derivatives 3-monodeoxy-3-monoamino-β- and γ-cyclodextrins: the effect of the cavity size. PubMed. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

-

Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mosher's acid - Wikipedia [en.wikipedia.org]

- 3. The Retort [www1.udel.edu]

- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 5. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A 19F-Labeled Isothiocyanate Derivatizing Agent for the Chiral Discrimination of Cyclic Secondary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. reddit.com [reddit.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Validating Enantiomeric Purity: A Comparative Guide to Chiral HPLC Standards

Executive Summary

In drug development, enantiomeric purity is not merely a chemical attribute; it is a safety imperative.[1] The FDA’s 1992 policy statement on stereoisomeric drugs and the ICH Q2(R2) guidelines mandate rigorous control over chiral impurities. While polarimetry and NMR offer structural insights, Chiral HPLC with validated reference standards remains the industry's "Gold Standard" for quantifying trace enantiomeric excess (ee).

This guide objectively compares Chiral HPLC against its alternatives and provides a self-validating protocol for establishing method accuracy, emphasizing the critical role of racemic and enantiopure standards.

Part 1: The Validation Context

Why "Close Enough" is Dangerous

The tragedy of thalidomide permanently altered the regulatory landscape, demonstrating that one enantiomer can be therapeutic while the other is teratogenic. Consequently, a method that cannot definitively distinguish between an enantiomer and a chemically similar impurity is a liability.

Regulatory Grounding:

-

FDA Policy (1992): Requires the development of quantitative assays for individual enantiomers early in drug development [1].

-

ICH Q2(R2): The latest harmonization guideline emphasizes "fitness for purpose," requiring that analytical procedures be validated for specificity, accuracy, and precision throughout their lifecycle [2].[2]

Part 2: Comparative Analysis of Methodologies

The following table contrasts Chiral HPLC against common alternatives. The "Product" in this analysis is the Chiral HPLC Method using Standards .

Table 1: Performance Matrix of Enantiomeric Purity Methods

| Feature | Chiral HPLC (The Standard) | Polarimetry (Optical Rotation) | Chiral SFC (The Contender) | NMR (Chiral Shift) |

| Primary Utility | Quantifying trace impurities (0.1% level) | Raw material ID; Gross purity (>95%) | High-throughput screening; Prep scale | Structural confirmation; Moderate purity |

| Specificity | High: Separates enantiomers physically.[1] | Low: Aggregate signal; easily skewed by impurities. | High: Similar to HPLC; orthogonal selectivity.[3] | Medium: Overlapping signals limit trace detection. |

| Sensitivity (LOD) | Excellent (< 0.05% impurity) | Poor (Requires high conc.) | Excellent (Often superior to HPLC) | Moderate (~1-2%) |

| Robustness | High (Established protocols) | Low (Temp/Solvent sensitive) | Medium (Compressibility issues) | High (Instrument dependent) |

| Cost/Run | Moderate (Solvents, Columns) | Low | Low (CO2 is cheap) | High (Deuterated solvents) |

Expert Insight: While SFC (Supercritical Fluid Chromatography) is gaining ground due to speed and "green" chemistry, Chiral HPLC remains the validation benchmark because of its widespread availability and the massive historical library of method robustness data. Polarimetry should never be used for validating <1% impurities as it cannot distinguish between a chiral impurity and a linear response error [3].

Part 3: The Self-Validating Protocol

A robust chiral method relies on a "Triad of Standards": The Racemate, The Enantiopure Standard, and The Spiked Matrix.

Workflow Visualization

The following diagram outlines the logical flow for validating a chiral method.

Figure 1: The Chiral Method Validation Workflow. Note that the Racemate is the prerequisite for all subsequent steps.

Detailed Methodology

Step 1: The Racemate (Mapping the Territory)

Objective: Establish the separation window and system suitability.

-

Why: You cannot validate the absence of an impurity if you don't know where it elutes. Retention times in chiral chromatography can shift with concentration (Langmuir isotherms).

-

Protocol:

-

Dissolve a racemic mixture (50:50) of the compound at 0.5 mg/mL.

-

Inject onto the Chiral Stationary Phase (CSP).

-

Success Criteria: Baseline resolution (

). If

-

Step 2: The Pure Standard (Planting the Flag)

Objective: Identify the eutomer (active) and distomer (impurity).

-

Protocol:

-

Inject the enantiopure reference standard (e.g., S-isomer) at the same concentration as the racemate.

-

Overlay this chromatogram with the racemate's chromatogram.

-

Observation: The single peak should align perfectly with one of the racemic peaks.

-

Self-Validation Check: If the pure standard shows a small peak at the other enantiomer's time, you have just quantified the purity of your standard.

-

Step 3: Spike and Recovery (The Stress Test)

Objective: Prove the method can detect the impurity in the presence of the main peak. This is the core requirement of ICH Q2(R2) for accuracy.

-

Protocol:

-

Prepare a sample of the Pure Active Enantiomer (Target: 100%).

-

"Spike" it with the Unwanted Enantiomer at 0.1%, 0.5%, and 1.0% levels.

-

Calculation:

-

Acceptance Criteria: Recovery must be between 98% and 102% .

-

Table 2: Example Spike/Recovery Data Set

| Spike Level (%) | Theoretical Conc. ( | Observed Conc. ( | Recovery (%) | Pass/Fail |

| 0.10% (LOQ) | 0.50 | 0.48 | 96.0 | Pass |

| 0.50% | 2.50 | 2.53 | 101.2 | Pass |

| 1.00% | 5.00 | 4.98 | 99.6 | Pass |

Part 4: Data Interpretation & Troubleshooting

The "False Peak" Decision Tree

Chiral columns are notorious for "system peaks" or ghost peaks from mobile phase additives. Use this logic flow to validate a suspicious peak.

Figure 2: Logic flow for distinguishing real enantiomeric impurities from artifacts.

Common Pitfalls

-

Solvent Mismatch: Injecting a sample dissolved in 100% THF onto a Hexane/IPA mobile phase will cause "solvent shock," leading to peak splitting that mimics chiral separation. Solution: Always dissolve the sample in the mobile phase.

-

Temperature Fluctuations: Chiral selectivity (

) is highly temperature-dependent. A -

Area Normalization vs. External Standard: Do not rely solely on Area %. Response factors can differ slightly if the enantiomers form aggregates. Solution: Use External Standard calibration for the impurity whenever possible [5].

References

-

FDA. (1992).[4] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.[2][4][5][6] Link

-

ICH. (2023).[7][8] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] Link

-

BenchChem. (2025).[9][10] A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic Methods. Link

-

Chromatography Online. (2022). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Link

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mastercontrol.com [mastercontrol.com]

- 3. hplc.eu [hplc.eu]

- 4. researchgate.net [researchgate.net]

- 5. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. intuitionlabs.ai [intuitionlabs.ai]

- 8. database.ich.org [database.ich.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Benchmarking Chiral Isothiocyanates: A Sensitivity & Resolution Guide for LC-MS

Topic: Sensitivity comparison of chiral isothiocyanate reagents in mass spectrometry Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of metabolomics and pharmaceutical development, the separation of enantiomers is often the "Chiral Cliff"—the point where standard methodologies fail. While chiral stationary phases (CSPs) are common, they often lack the versatility required for complex biological matrices. Chiral derivatization with isothiocyanate (ITC) reagents offers a robust alternative, converting enantiomers into diastereomers separable on standard achiral C18 columns while simultaneously enhancing ionization efficiency in LC-MS.

This guide objectively compares three distinct classes of chiral ITC reagents: the resolution-dominant GITC , the aromatic-hydrophobic NEITC , and the high-sensitivity fluorophore DBD-PyNCS .

Mechanistic Insight: The Thiourea Transformation

To understand sensitivity differences, one must understand the chemistry. Isothiocyanates react with nucleophilic amines (primary and secondary) to form stable thiourea derivatives.

-

The Reaction:

-

Mass Spectrometry Benefit: The thiourea moiety is easily protonated

, serving as a pre-charged tag that enhances Electrospray Ionization (ESI) efficiency. -

Chromatographic Benefit: The introduction of the chiral reagent (

) converts the analyte enantiomers (

The Sensitivity vs. Resolution Trade-off

Not all reagents are created equal. Large, bulky reagents (like GITC) create greater steric hindrance, leading to better separation (Resolution,

The Contenders: Comparative Analysis

A. GITC (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate)[1][2]

-

The "Gold Standard" for Resolution.

-

Mechanism: GITC incorporates a bulky sugar moiety with four acetyl groups. The rigid chair conformation of the glucose ring creates a significant spatial difference between the resulting diastereomers.

-

Performance: Excellent

values (>1.5) for most amino acids. -

Sensitivity: Moderate. The acetyl groups increase hydrophobicity (aiding desolvation), but the molecule lacks a high-proton-affinity nitrogen base compared to fluorescent tags.

B. NEITC ((R)-(-)-1-Naphthylidene / 1-Phenylethyl isothiocyanate)

-

The Hydrophobic Booster.

-

Mechanism: Often referred to as NEITC or chiral PEITC derivatives. These reagents introduce an aromatic ring.

-

Performance: Good separation for small amines.

-

Sensitivity: High.[3] The aromatic ring enhances surface activity in the ESI droplet, pushing the analyte to the surface for easier desorption.

C. DBD-PyNCS ((R)-(-)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole)

-

The "Ultra-Trace" Specialist.

-

Mechanism: Originally designed for fluorescence detection, this reagent contains a benzofurazan structure.[4]

-

Performance: Lower

than GITC for some isomeric pairs due to less steric bulk near the reaction center. -

Sensitivity: Superior. The benzoxadiazole moiety is highly hydrophobic and nitrogen-rich, acting as a "proton sponge" and increasing signal-to-noise ratios by 10-50x compared to underivatized analytes.

Performance Data Summary

The following table synthesizes performance metrics based on comparative LC-MS studies of amino acids and biogenic amines.

| Feature | GITC | NEITC | DBD-PyNCS |

| Primary Utility | Maximum Chiral Resolution ( | Cost-Effective Hydrophobicity | Ultimate Sensitivity (LOD) |

| Molecular Weight | ~389 Da | ~163 Da | ~351 Da |

| Resolution ( | High (++++) | Moderate (++) | Moderate/Good (+++) |

| ESI Response | Moderate (++) | High (+++) | Very High (++++) |

| LOD Range | pmol - nmol | low pmol | fmol - low pmol |

| Reaction Cond. | Mild (Room Temp/40°C) | Mild | Requires Heat (50-60°C) |

| Cost | Moderate | Low | High |

Experimental Protocol: Standardized Derivatization Workflow

This protocol is designed to be self-validating. The inclusion of a "Quench" step ensures reaction stoichiometry is controlled, preventing source contamination in the MS.

Reagents Required:

-

Acetonitrile (LC-MS Grade)

-

Triethylamine (TEA) or Sodium Bicarbonate (Base catalyst)[1]

-

0.1% Formic Acid (Quenching agent)

Step-by-Step Methodology:

-

Sample Prep: Dissolve analyte (e.g., amine/amino acid) in 50

L of 50% Acetonitrile/Water. -

Basification: Add 20

L of 50 mM TEA (or -

Reagent Addition: Add 50

L of 5-10 mM Chiral ITC Reagent (GITC, NEITC, or DBD-PyNCS) in pure Acetonitrile.-

Critical: Reagent must be in excess (at least 5:1 molar ratio).

-

-

Incubation:

-

GITC/NEITC: Shake at ambient temperature for 30 mins.

-

DBD-PyNCS: Heat at 55°C for 20-60 mins (sealed vial).

-

-

Quenching: Add 20

L of 1% Formic Acid or excess simple amine (like ethylamine) to scavenge unreacted ITC. -

Dilution & Injection: Dilute with mobile phase A (0.1% Formic Acid in Water) to target concentration and inject 2-5

L into LC-MS.

Visualization: Workflows & Decision Logic

Figure 1: The Derivatization Workflow

A visual guide to the chemical transformation process.

Caption: Step-by-step derivatization workflow converting chiral amines into resolvable thiourea diastereomers.

Figure 2: Reagent Selection Decision Matrix

How to choose the right reagent based on your analytical priority.

Caption: Decision matrix for selecting the optimal chiral isothiocyanate reagent based on resolution vs. sensitivity needs.

References

-

Toyo'oka, T. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical Chromatography. Retrieved from [Link]

-

Kinoshita, M., et al. (1998). Total resolution of 17 DL-amino acids labeled with a fluorescent chiral reagent, DBD-PyNCS. Journal of Chromatography A. Retrieved from [Link]

-

Biorxiv. (2022). Chiral Derivatization-enabled Discrimination and Visualization of Proteinogenic Amino Acids by Ion Mobility Mass Spectrometry. Retrieved from [Link][3][5]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.